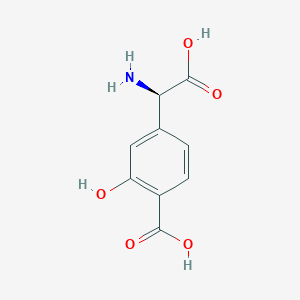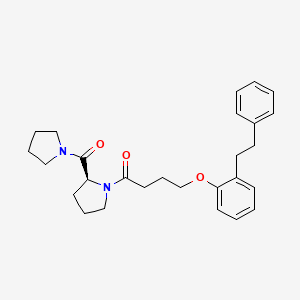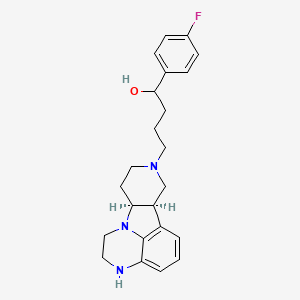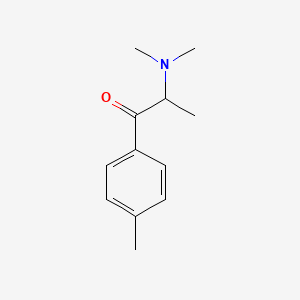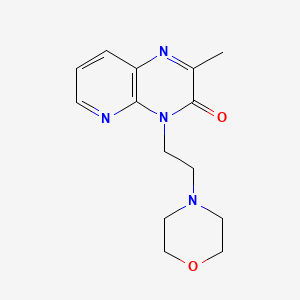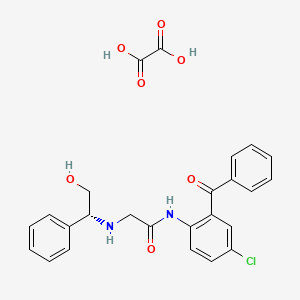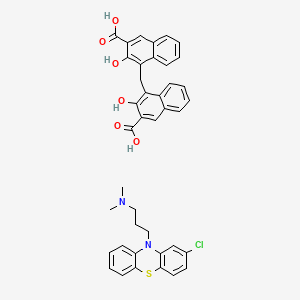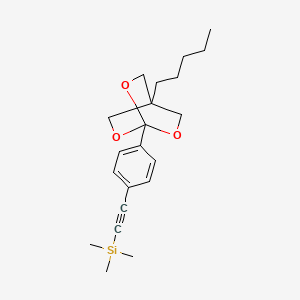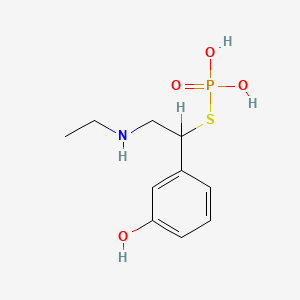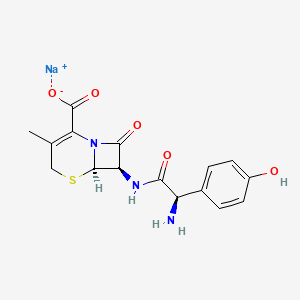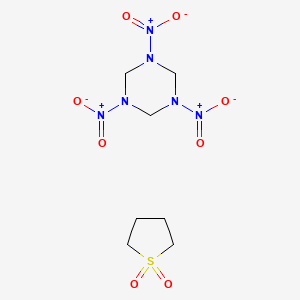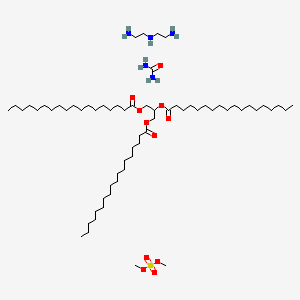
alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a piperidinyl group, and a fluorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core fluorobenzene structure, followed by the introduction of methoxy groups and the piperidinyl ethoxy side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism may vary depending on the context of its use and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorobenzene derivatives and compounds with piperidinyl or methoxy groups. Examples include:
- 2-(3-{3,6-Dimethoxy-2-[2-(1-piperidinyl)ethoxy]phenyl}-3-hydroxypropyl)phenol hydrochloride .
- Tricyclic pyrimidines as cyclin-dependent kinase 7 (CDK7) inhibitors .
Uniqueness
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-fluorobenzenepropanol is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
88772-47-8 |
|---|---|
Molekularformel |
C24H32FNO4 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-(4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C24H32FNO4/c1-28-21-12-13-22(29-2)24(30-17-16-26-14-4-3-5-15-26)23(21)20(27)11-8-18-6-9-19(25)10-7-18/h6-7,9-10,12-13,20,27H,3-5,8,11,14-17H2,1-2H3 |
InChI-Schlüssel |
WRJRAFPXDHDMBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


